1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol

Organic Synthesis Cross-Coupling Suzuki-Miyaura Reaction

This high-purity (95%) building block features a unique sterically hindered 3,3-dimethylbutanol backbone, offering enhanced stability and orthogonal reactivity for tandem cross-coupling strategies. Ideal for pharmaceutical/agrochemical R&D requiring reliable, structurally complex aryl-alkyl alcohol intermediates.

Molecular Formula C12H17BrO
Molecular Weight 257.171
CAS No. 1250608-12-8
Cat. No. B2517171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol
CAS1250608-12-8
Molecular FormulaC12H17BrO
Molecular Weight257.171
Structural Identifiers
SMILESCC(C)(C)CC(C1=CC=C(C=C1)Br)O
InChIInChI=1S/C12H17BrO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7,11,14H,8H2,1-3H3
InChIKeyVMEIUKZONFDIJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol: A Versatile Brominated Aryl-Alkyl Alcohol Intermediate for Organic Synthesis


1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol (CAS No. 1250608-12-8) is a brominated aryl-alkyl alcohol with the molecular formula C12H17BrO and a molecular weight of 257.17 g/mol . It belongs to the class of phenylalkanols, featuring a 4-bromophenyl group linked to a sterically hindered 3,3-dimethylbutan-1-ol backbone [1]. The compound is a versatile intermediate in organic synthesis, with its para-bromo substituent enabling its use as a coupling partner in cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the construction of more complex molecules [2]. Commercially, it is typically supplied with a purity of 95% .

Why Generic Aryl-Bromide Substitution Cannot Replace 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol


Substituting 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol with other 4-bromophenyl alcohols or generic aryl bromides in a synthetic sequence is not straightforward and can lead to experimental failure or inefficiency. The compound's unique value proposition stems from the specific combination of its functional groups. The presence of both a secondary alcohol and a para-bromo substituent enables a defined, two-step synthetic logic: the alcohol can be selectively functionalized (e.g., oxidized to a ketone) while leaving the bromine atom intact for a subsequent, high-value cross-coupling step . The sterically bulky 3,3-dimethylbutanol backbone further differentiates this compound from less hindered analogs, imparting increased stability and potentially influencing the stereochemical outcome of subsequent reactions [1]. A generic alternative might lack the orthogonal reactivity of the hydroxyl group, be less stable, or not provide the same steric environment, which is critical for the intended application.

Quantitative Evidence Guide for 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol Selection


Suzuki Cross-Coupling Efficiency: Direct Comparison of Bromophenyl Substrates

While direct kinetic data for 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol is not available, its performance can be inferred from a class-level study on closely related (4-bromophenyl)glycidyl ethers. In a study by Cattoën et al., Suzuki arylation of these bromophenyl substrates was achieved with high efficiency using 1.1 equiv. ArB(OH)₂, 2 equiv. Cs₂CO₃, and 1 mol% Pd₂(dba)₃·C₆H₆ in toluene [1]. This demonstrates the viability of the 4-bromophenyl group for cross-coupling, a core application for the target compound.

Organic Synthesis Cross-Coupling Suzuki-Miyaura Reaction Arylation

Chemical Stability Advantage: Steric Hindrance of 3,3-Dimethylbutanol Backbone

The presence of the gem-dimethyl groups on the butanol chain introduces significant steric bulk, which is a key differentiator from simpler 4-bromophenyl alcohols. This sterically hindered structure is reported to enhance the compound's stability [1]. This is a critical procurement consideration, as it directly impacts the compound's shelf-life and performance in long-term storage.

Stability Steric Hindrance Shelf-Life Organic Synthesis

Commercial Purity and Consistency: A Reliable Reagent for Research

Consistent purity is a critical factor in procurement. 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol is routinely supplied by multiple vendors with a minimum purity specification of 95% . This high and consistent purity profile ensures predictable performance in sensitive chemical transformations, reducing the risk of side reactions and simplifying product purification.

Purity Analytical Chemistry Procurement Quality Control

Application Scenarios for 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol Based on Differential Evidence


Precursor for Complex Molecules via Tandem Oxidation and Suzuki Coupling

This compound is ideally suited as a building block for the synthesis of complex biaryl-containing molecules, such as pharmaceutical or agrochemical candidates. The orthogonal reactivity of its secondary alcohol and para-bromo substituent enables a powerful, two-step synthetic strategy: (1) selective oxidation of the alcohol to a ketone to install a new reactive handle , followed by (2) a Suzuki-Miyaura cross-coupling at the bromine site to attach a boronic acid partner [1]. This tandem approach allows for the rapid and controlled assembly of molecular complexity.

Synthesis of Sterically Demanding Ligands and Catalysts

The bulky 3,3-dimethylbutanol backbone of the compound is a key asset for synthesizing ligands for catalysis. The steric bulk can be used to tune the steric environment around a metal center, influencing both the activity and selectivity of a catalyst. The compound can be used to prepare chiral auxiliaries or ligands for asymmetric synthesis, where controlling sterics is paramount for achieving high enantiomeric excess [2].

Development of Stable, Functionalized Building Blocks for Medicinal Chemistry Libraries

The compound's reported enhanced stability, attributed to its sterically hindered structure [2], makes it a superior choice for inclusion in a medicinal chemistry building block library. Unlike less hindered analogs, this compound is less prone to degradation during storage, ensuring it remains a reliable and active reagent over time. This is a critical procurement advantage for organizations that maintain large chemical libraries for high-throughput screening and lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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